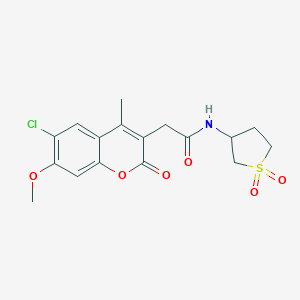![molecular formula C20H27N5OS B357516 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine CAS No. 827000-58-8](/img/structure/B357516.png)
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is a complex organic compound that belongs to the class of triazinoindole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine typically involves a multi-step process. One common method includes the reaction of 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine involves its interaction with specific molecular targets. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but with a thiol group instead of the morpholine ring.
5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the morpholine ring and sulfide linkage.
Uniqueness
4-[2-[(5-Butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is unique due to its combination of the triazinoindole core with a morpholine ring and sulfide linkage.
Eigenschaften
CAS-Nummer |
827000-58-8 |
|---|---|
Molekularformel |
C20H27N5OS |
Molekulargewicht |
385.5g/mol |
IUPAC-Name |
4-[2-[(5-butyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C20H27N5OS/c1-3-4-7-25-17-6-5-15(2)14-16(17)18-19(25)21-20(23-22-18)27-13-10-24-8-11-26-12-9-24/h5-6,14H,3-4,7-13H2,1-2H3 |
InChI-Schlüssel |
WXPOXFWEQBDFCI-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCOCC4 |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B357433.png)
![3-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B357434.png)
![N-[3-(4-chlorophenyl)-5-isoxazolyl]-2-(4-methylphenoxy)acetamide](/img/structure/B357435.png)
![5-butyl-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B357437.png)
![2'-Amino-5-fluoro-1-(2-morpholin-4-ylethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B357439.png)
![2-methyl-N-phenyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B357441.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B357442.png)
amino]carbonyl)benzoic acid](/img/structure/B357443.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-2-pyrrolidinecarboxamide](/img/structure/B357446.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B357449.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357451.png)

![N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357455.png)
![3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one](/img/structure/B357456.png)
